molecular formula C8H9BrINO2 B13342695 Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B13342695
M. Wt: 357.97 g/mol
InChI Key: CORBUKCCWPMZLC-UHFFFAOYSA-N
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Description

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various fields of scientific research due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-Chloroethyl)-4-iodo-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-Bromoethyl)-4-fluoro-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Properties

Molecular Formula

C8H9BrINO2

Molecular Weight

357.97 g/mol

IUPAC Name

methyl 1-(2-bromoethyl)-4-iodopyrrole-2-carboxylate

InChI

InChI=1S/C8H9BrINO2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,2-3H2,1H3

InChI Key

CORBUKCCWPMZLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CCBr)I

Origin of Product

United States

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